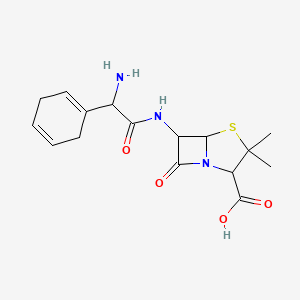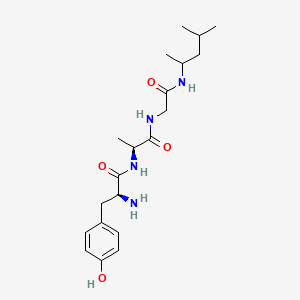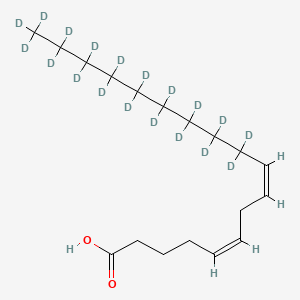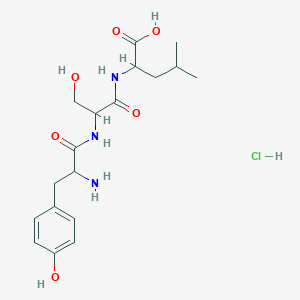
5-Fluoro-2-phenoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-fluoro-2-fenoxibenzoico es un compuesto orgánico con la fórmula molecular C13H9FO3. Es un derivado del ácido benzoico, donde el átomo de hidrógeno en la posición 5 del anillo de benceno es reemplazado por un átomo de flúor, y el átomo de hidrógeno en la posición 2 es reemplazado por un grupo fenoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-fluoro-2-fenoxibenzoico se puede lograr a través de varios métodos. Un enfoque común involucra la fluoración nucleofílica de 1-arilbenziodoxolonas utilizando sales de fluoruro en disolventes apróticos polares . Otro método involucra la estrategia de dearomatización-rearomatización, donde los fenoles se convierten en fluoruros de benzoílo y ácidos benzoicos en condiciones básicas .
Métodos de Producción Industrial
Los métodos de producción industrial para el ácido 5-fluoro-2-fenoxibenzoico típicamente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-fluoro-2-fenoxibenzoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el átomo de flúor o el grupo fenoxi son reemplazados por otros sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar como resultado una variedad de ácidos benzoicos sustituidos o derivados de fenoxi.
Aplicaciones Científicas De Investigación
El ácido 5-fluoro-2-fenoxibenzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-fluoro-2-fenoxibenzoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Por ejemplo, puede interferir con la síntesis de ácidos nucleicos o la función de proteínas, lo que resulta en efectos citotóxicos en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-fluoro-3-fenoxibenzoico
- Ácido 2-fluoro-5-nitrobenzoico
- Derivados de 5-fluoro-2-oxindol
Singularidad
El ácido 5-fluoro-2-fenoxibenzoico es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y potencia en diversas aplicaciones .
Propiedades
Fórmula molecular |
C13H9FO3 |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
5-fluoro-2-phenoxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Clave InChI |
QHVIOMQEWXJNFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)




![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)
